2-amino(413C)butanedioic acid

Catalog No.
S1922122
CAS No.
68315-35-5
M.F
C4H7NO4
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino(413C)butanedioic acid

CAS Number

68315-35-5

Product Name

2-amino(413C)butanedioic acid

IUPAC Name

2-amino(413C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1

InChI Key

CKLJMWTZIZZHCS-LBPDFUHNSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C(C(=O)O)N)[13C](=O)O

2-amino(4-¹³C)butanedioic acid, also known as 2-amino-4-carbon-13 butanedioic acid, is a non-essential amino acid with the molecular formula C4H7NO4\text{C}_4\text{H}_7\text{N}\text{O}_4 and a molecular weight of approximately 133.10 g/mol. It is characterized by the presence of two carboxyl groups and an amino group, making it a dicarboxylic amino acid. This compound is an isotopically labeled variant of aspartic acid, where one of the carbon atoms has been replaced with its isotope, carbon-13. It is commonly found in various biological systems and plays a crucial role in metabolic pathways.

, primarily involving its carboxyl and amino groups. Key reactions include:

  • Decarboxylation: Under certain conditions, 2-amino(4-¹³C)butanedioic acid can lose a carboxyl group to form 2-amino butyric acid.
  • Transamination: It can undergo transamination reactions to produce other amino acids, such as alanine or glutamate.
  • Condensation Reactions: The amino group can react with various carbonyl compounds to form Schiff bases, leading to the synthesis of more complex molecules.

These reactions are essential for its role in the synthesis of neurotransmitters and other metabolites.

2-amino(4-¹³C)butanedioic acid exhibits significant biological activity, particularly in the central nervous system. It serves as a precursor for the synthesis of neurotransmitters such as:

  • Glutamate: An excitatory neurotransmitter involved in cognitive functions like learning and memory.
  • Aspartate: Another neurotransmitter that plays a role in synaptic transmission.

Additionally, it has been implicated in various metabolic pathways, including the urea cycle and the synthesis of other amino acids.

The synthesis of 2-amino(4-¹³C)butanedioic acid can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from malonic acid and ammonium carbonate, followed by reduction and hydrolysis steps.
    • Use of isotopically labeled precursors to introduce carbon-13 into the final product.
  • Biotechnological Methods:
    • Fermentation processes using genetically modified microorganisms that can convert simple sugars into amino acids.
    • Enzymatic methods utilizing specific enzymes that catalyze the conversion of substrates into 2-amino(4-¹³C)butanedioic acid.

2-amino(4-¹³C)butanedioic acid has several applications across different fields:

  • Nutritional Supplements: Used as a dietary supplement to enhance athletic performance and recovery due to its role in protein synthesis.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Utilized in metabolic studies and tracer studies due to its isotopic labeling.

Research has indicated that 2-amino(4-¹³C)butanedioic acid interacts with various receptors and enzymes within the body:

  • Glutamate Receptors: Its derivatives have been studied for their effects on glutamate receptor activity, which is crucial for synaptic plasticity.
  • Transport Proteins: Investigations into how this compound is transported across cell membranes reveal insights into its bioavailability and efficacy as a supplement.

These studies are essential for understanding its pharmacological potential and safety profile.

Several compounds share structural similarities with 2-amino(4-¹³C)butanedioic acid, primarily within the class of amino acids. Below are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Aspartic AcidC₄H₇NO₄Non-essential amino acid involved in neurotransmission.
Glutamic AcidC₅H₉NO₄Precursor to gamma-aminobutyric acid (GABA).
2-Aminobutyric AcidC₄H₉NO₂Structural analog involved in similar metabolic pathways.
β-AlanineC₃H₇NO₂Important for carnosine synthesis; differs by lacking a side chain.

These compounds exhibit unique properties that differentiate them from 2-amino(4-¹³C)butanedioic acid while sharing common functionalities related to amino acids and neurotransmitter synthesis. The presence of isotopic labeling in 2-amino(4-¹³C)butanedioic acid enhances its utility in research applications compared to its non-labeled counterparts.

XLogP3

-2.8

Sequence

X

Dates

Modify: 2023-08-16

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